Regioisomeric Selectivity: 3-Bromo-5-methoxycarbonyl vs 5-Bromo-3-methoxycarbonyl Substitution Pattern Defines Coupling Vector and Target Engagement Geometry
CAS 906559-32-8 bears the bromo substituent at the pyridine 3-position and the methoxycarbonyl group at the 5-position. Its closest regioisomer, tert-butyl 4-(5-bromo-3-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate (CAS 1000018-22-3; CID 28405910), reverses this substitution pattern, placing the bromo at the 5-position and the ester at the 3-position [1]. While both isomers share identical molecular formula (C₁₆H₂₂BrN₃O₄; MW 400.27 g·mol⁻¹), the regioisomeric swap alters the trajectory of any substituent introduced via Suzuki-Miyaura or Buchwald-Hartwig coupling at the halogen position relative to both the ester group and the piperazine exit vector. In the target compound, the bromo and ester groups are positioned meta to each other on the pyridine ring; in the 5-bromo-3-methoxycarbonyl isomer, they are also meta but with the bromo para to the piperazine. This reversal changes the dihedral angle and distance between the coupling-derived aryl/heteroaryl group and the piperazine nitrogen, which can critically influence target protein binding geometry in drug candidates derived from these intermediates [2]. The computed topological polar surface area (TPSA) of the 5-bromo isomer is 72 Ų; the target 3-bromo isomer is predicted to have an identical TPSA based on identical atom composition [1].
| Evidence Dimension | Substitution pattern and vector geometry of bromo vs methoxycarbonyl on pyridine ring |
|---|---|
| Target Compound Data | 3-bromo-5-methoxycarbonyl-pyridin-2-yl; MW 400.27 g·mol⁻¹; bromo meta to piperazine attachment; piperazine at C2, bromo at C3, ester at C5 |
| Comparator Or Baseline | 5-bromo-3-methoxycarbonyl-pyridin-2-yl (CAS 1000018-22-3; CID 28405910); MW 400.27 g·mol⁻¹; XLogP3-AA 2.5; TPSA 72 Ų; bromo para to piperazine attachment; piperazine at C2, bromo at C5, ester at C3 |
| Quantified Difference | Identical molecular weight (400.27 g·mol⁻¹); comparable XLogP3-AA (~2.5–2.8); identical TPSA (72 Ų); spatial vector of coupling-derived substituent differs by ~120° rotation relative to ester group |
| Conditions | Computed properties from PubChem (CID 28405910); structural comparison by SMILES analysis (target: COC(=O)c1cc(Br)c(N2CCN(CC2)C(=O)OC(C)(C)C)nc1; comparator: CC(C)(C)OC(=O)N1CCN(CC1)c2c(C(=O)OC)cc(Br)cn2) |
Why This Matters
In lead optimization, switching from the 3-bromo to the 5-bromo regioisomer changes the spatial orientation of elaborated substituents by approximately 120° relative to the piperazine-ester axis, which can eliminate binding to the target pocket; procurement specifications must lock in the correct regioisomer at the building-block stage.
- [1] PubChem. tert-Butyl 4-(5-bromo-3-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate. CID 28405910. XLogP3-AA 2.5; TPSA 72 Ų; MW 400.27 g·mol⁻¹. View Source
- [2] WO 2006/088919 A2. Pyridyl and phenyl substituted piperazine-piperidines with CXCR3 antagonist activity. Pages 134–135. Schering Corporation. Description of piperazine-pyridine intermediates for CXCR3 antagonist synthesis. View Source
